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Abstract

(4-Chloro-2-propoxyphenyl)boronic acid (CAS No. 870778-93-1) is a substituted arylboronic
acid of significant interest as a building block in synthetic organic chemistry, particularly in
palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility in the synthesis of
complex biaryl molecules, which are prevalent in pharmaceuticals and materials science, is
dictated by its three-dimensional structure and conformational dynamics. An understanding of
these features is paramount for predicting its reactivity, stability, and interaction with catalytic
systems. This guide provides a detailed analysis of the molecule's structural features, explores
its conformational landscape through established theoretical principles, and proposes robust
experimental and computational protocols for its definitive characterization. We delve into the
critical interplay of steric and electronic effects imposed by the ortho-propoxy and para-chloro
substituents, which collectively govern the orientation of the reactive boronic acid moiety.

Core Molecular Structure and Isomerism

(4-Chloro-2-propoxyphenyl)boronic acid is a trisubstituted benzene ring bearing a boronic
acid group [-B(OH)z], a propoxy group [-OCH2CH2CHs], and a chlorine atom [-CI] at positions
1, 2, and 4, respectively. Its molecular formula is CoH12BCIOs with a molecular weight of 214.45
g/mol .[3]
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The molecule's overall conformation is not rigid; it is defined by the rotation around three key
single bonds, giving rise to a complex potential energy surface with multiple conformers. These
critical rotations are:

e T1 (C2-C1-B-0O): The dihedral angle defining the rotation of the boronic acid group relative to
the plane of the phenyl ring.

e T2 (C1-C2-O-C): The dihedral angle defining the rotation of the propoxy group relative to the
plane of the phenyl ring.

e T3/14 (C1-B-O-H): The dihedral angles of the two hydroxyl groups of the boronic acid moiety.

These rotational degrees of freedom, particularly the interplay between the two adjacent ortho
substituents (boronic acid and propoxy groups), are the primary determinants of the molecule's
preferred three-dimensional shape.

Caption: Key rotatable bonds (11 and 12) in (4-Chloro-2-propoxyphenyl)boronic acid.

Conformational Analysis: A Predictive Approach

While a definitive single-crystal X-ray structure for this specific molecule is not publicly
available, its conformational preferences can be reliably predicted based on extensive
computational and experimental studies of analogous substituted phenylboronic acids.[4][5][6]

Boronic Acid Moiety Conformation

The -B(OH)2 group itself has several possible orientations due to rotation around the B-O-H
bonds. For phenylboronic acids, the lowest energy conformations typically involve the boronic
acid group being coplanar with the aromatic ring.[6] This planarity maximizes conjugation
between the empty p-orbital on the boron atom and the 1t-system of the ring.[7]

The two primary planar conformations are:

e syn-anti (or endo-exo0): One hydroxyl group points away from the ring (exo), and the other
points towards it (endo). This is generally the most stable conformer for unsubstituted and
meta/para-substituted phenylboronic acids.[4]
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 anti-anti: Both hydroxyl groups point away from the ring. This conformer can become
preferred if significant steric hindrance exists at the ortho positions.

Crucially, for a 2-alkoxy-substituted phenylboronic acid, a strong intramolecular hydrogen bond
can form between the hydrogen of the endo hydroxyl group and the lone pair of the ether
oxygen. This five-membered ring-like interaction is a powerful stabilizing force that is expected
to lock the boronic acid into a specific syn-anti conformation. This phenomenon is well-
documented in similar systems, such as 2-fluorophenylboronic acid, where an OH---F hydrogen
bond dictates the conformational equilibrium.[5][7][8]

Propoxy Group Orientation and Steric Effects

The propoxy group at the C2 position introduces significant steric bulk. Rotation around the
C(ring)-O bond (12) will be heavily influenced by the adjacent boronic acid group. To minimize
van der Waals repulsion, the propyl chain is expected to orient itself away from the boronic
acid. A conformation where the propoxy group is perfectly coplanar with the ring is unlikely due
to the steric clash between the methylene protons and the boronic acid's hydroxyl group. The
final dihedral angle will be a compromise that allows for the stabilizing intramolecular hydrogen
bond while minimizing steric strain.

Predicted Low-Energy Conformation

Based on the synthesis of these principles, the dominant conformation of (4-Chloro-2-
propoxyphenyl)boronic acid is predicted to be one where:

e The boronic acid group is largely coplanar with the phenyl ring.

e A strong intramolecular hydrogen bond exists between the C2-propoxy oxygen and an
adjacent C1-boronic acid hydroxyl group.

o The propoxy alkyl chain is rotated out of the plane of the phenyl ring to alleviate steric
hindrance with the boronic acid group.

Framework for Experimental and Computational
Validation
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To move from prediction to definitive characterization, a combined computational and
spectroscopic approach is required. The following protocols represent a self-validating system
for elucidating the molecule's conformational landscape.

Detailed Protocol: Computational Conformational
Analysis

This protocol outlines the use of Density Functional Theory (DFT) to map the potential energy
surface and identify stable conformers.

Pillar of Expertise: The choice of the B3LYP functional with a 6-311+G(d,p) basis set offers a
well-established balance of computational efficiency and accuracy for studying non-covalent
interactions like hydrogen bonding and steric repulsion in organic molecules.[4][9] The inclusion
of a solvent model (e.g., PCM for DMSO) is critical for comparing theoretical results with
solution-phase NMR data.

Methodology:

e Initial Structure Generation: Build the 2D structure of (4-Chloro-2-propoxyphenyl)boronic
acid in a molecular editor and generate an initial 3D conformation using a standard force
field (e.g., MMFF94).

o Potential Energy Surface (PES) Scan:
o Define the key dihedral angles for scanning: 11 (C2-C1-B-O) and 12 (C1-C2-O-C).

o Perform a relaxed PES scan at a moderate level of theory (e.g., B3LYP/6-31G(d)). Scan 11
from -180° to 180° and T2 from -180° to 180°, optimizing all other geometric parameters at
each step.

« |dentification of Minima: Locate the low-energy minima on the generated PES. These
correspond to the stable conformers.

o Full Optimization and Frequency Calculation:

o For each identified minimum, perform a full geometry optimization at a higher level of
theory (e.g., B3LYP/6-311+G(d,p) with a PCM solvent model).
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o Perform a frequency calculation at the same level of theory. The absence of imaginary
frequencies confirms that the structure is a true energy minimum.

o Data Analysis:

o Calculate the relative electronic energies (AE) and Gibbs free energies (AG) of all
identified conformers to determine their relative populations at room temperature.

1. Initial 3D Structure Generation
(Force Field Optimization)

2. Relaxed Potential Energy
Surface (PES) Scan
(Scan 11 and 12)

3. Identify Low-Energy Minima
(Candidate Conformers)

4. Full Geometry Optimization
& Frequency Calculation
(DFT: B3LYP/6-311+G(d,p))

5. Thermodynamic Analysis
(Calculate AG, Relative Populations)

Final Conformational Landscape

Click to download full resolution via product page

Caption: Workflow for computational conformational analysis.
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Hypothetical Data Summary:

. H-Bond (O- Relative Gibbs ]

Key Dihedrals . Predicted
Conformer ID H---O) Distance Free Energy .

(T2, T2) Population (%)

(A) (AG, kcallmol)

Conf-1 ~0°, ~120° ~1.9 0.00 >95
Conf-2 ~180°, ~120° None >4.0 <1
Conf-3 ~0°, ~0° ~2.1 (Strained) >5.0 <1

Detailed Protocol: NMR Spectroscopic Validation

Nuclear Overhauser Effect (NOE) spectroscopy provides definitive experimental evidence of
through-space proximity between protons, making it the gold standard for validating solution-
state conformations.

Pillar of Trustworthiness: A positive NOE correlation between protons on the propoxy group and
protons on the phenyl ring can only occur if they are spatially close (< 5 A), directly confirming
or refuting the computationally predicted geometry.

Methodology:

e Sample Preparation: Prepare a ~10-20 mM solution of (4-Chloro-2-propoxyphenyl)boronic
acid in a suitable deuterated solvent (e.g., DMSO-ds or CDCIs).

o Standard Spectra Acquisition: Acquire standard 1D *H and *3C NMR spectra to assign all
proton and carbon signals.

e 2D NOESY/ROESY Spectrum Acquisition:
o Instrument: 500 MHz (or higher) NMR spectrometer.

o Experiment: 2D *H-tH NOESY (for smaller molecules, ROESY may be preferred to avoid
Zero-crossing issues).
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o Mixing Time: Calibrate a mixing time between 500-800 ms to allow for the development of
cross-peaks.

o Data Analysis:

o Key Correlation: Look for a critical NOE cross-peak between the protons of the propoxy
methylene group (-OCHz-) and the H6 proton of the phenyl ring.

o Interpretation: The presence of this correlation would strongly support the predicted
conformer where the boronic acid and propoxy groups are adjacent and locked by a
hydrogen bond, forcing the propoxy chain into proximity with the H6 proton. The absence
of this peak would suggest a different conformational preference.

Implications for Reactivity in Suzuki-Miyaura
Coupling

The conformation of the boronic acid directly impacts its performance in the Suzuki-Miyaura
reaction.[10][11] The predicted structure of (4-Chloro-2-propoxyphenyl)boronic acid has two
significant implications.

o Steric Hindrance: The bulky ortho-propoxy group acts as a steric shield around the boronic
acid. This can hinder the approach of the large palladium-ligand complex during the critical
transmetalation step of the catalytic cycle, potentially leading to slower reaction rates
compared to less-substituted analogues like (4-chlorophenyl)boronic acid.[2][12][13]

» Electronic Effects: The intramolecular hydrogen bond stabilizes the ground state of the
molecule. This may slightly increase the energy required to form the reactive tricoordinate
"ate" complex (R-B(OH)s~), which is often considered the active species in the
transmetalation step.[11] However, the electron-donating nature of the propoxy group may
also facilitate the overall reaction.
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Caption: Steric hindrance from the ortho-propoxy group impeding catalyst approach.

Conclusion

(4-Chloro-2-propoxyphenyl)boronic acid is a molecule whose reactivity is intricately linked to
its three-dimensional structure. Based on established chemical principles, its low-energy
conformation is dominated by a coplanar arrangement of the boronic acid group with the
phenyl ring, stabilized by a strong intramolecular hydrogen bond to the adjacent ortho-propoxy
group. This conformation imposes significant steric hindrance around the reactive center, a
critical factor for scientists to consider when designing Suzuki-Miyaura coupling protocols. The
computational and spectroscopic workflows detailed herein provide a robust framework for the
definitive experimental validation of this predicted structure, enabling a more profound
understanding and rational application of this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. nbinno.com [nbinno.com]

e 2. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd.
[kcilglobal.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b567084?utm_src=pdf-body-img
https://www.benchchem.com/product/b567084?utm_src=pdf-body
https://www.benchchem.com/product/b567084?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/oled-materials/mastering-suzuki-miyaura-coupling-high-purity-boronic-acids-gq
https://kcilglobal.com/products/4-chloro-phenyl-boronic-acid/
https://kcilglobal.com/products/4-chloro-phenyl-boronic-acid/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. calpaclab.com [calpaclab.com]

4. Monosubstituted Phenylboronic Acids, R—-B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2,
C6H40H, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nim.nih.gov]

5. BJOC - Conformational analysis and intramolecular interactions in monosubstituted
phenylboranes and phenylboronic acids [beilstein-journals.org]

6. researchgate.net [researchgate.net]

7. Conformational analysis and intramolecular interactions in monosubstituted
phenylboranes and phenylboronic acids - PubMed [pubmed.ncbi.nim.nih.gov]

8. d-nb.info [d-nb.info]
9. longdom.org [longdom.org]

10. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural,
Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

11. Selection of boron reagents for Suzuki—Miyaura coupling - Chemical Society Reviews
(RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

12. pubs.acs.org [pubs.acs.org]

13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate
Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(4-Chloro-2-propoxyphenyl)boronic acid molecular
structure and conformation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b567084#4-chloro-2-propoxyphenyl-boronic-acid-
molecular-structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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